Cas no 496841-88-4 (1H-1,2,3-benzotriazol-5-ylmethanamine)

1H-1,2,3-Benzotriazol-5-ylmethanamine is a heterocyclic amine derivative featuring a benzotriazole core with an aminomethyl substituent at the 5-position. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity, serving as a key intermediate in the preparation of more complex molecules. The benzotriazole moiety imparts stability and functional group compatibility, while the primary amine group enables further derivatization through coupling or condensation reactions. Its structural properties make it suitable for applications in medicinal chemistry, particularly in the development of bioactive compounds. The product is typically handled under controlled conditions due to its reactivity, and purity is critical for consistent performance in synthetic workflows.
1H-1,2,3-benzotriazol-5-ylmethanamine structure
496841-88-4 structure
Product Name:1H-1,2,3-benzotriazol-5-ylmethanamine
CAS No:496841-88-4
MF:C7H8N4
MW:148.16522026062
MDL:MFCD18071016
CID:1056395
PubChem ID:6413195
Update Time:2025-06-11

1H-1,2,3-benzotriazol-5-ylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzotriazole-6-methanamine
    • 1-(3-fluorophenyl)-4-oxocyclohexane-1-carboxylic acid
    • 2H-benzotriazol-5-ylmethanamine
    • 1H-Benzotriazole-5-methanamine
    • 1H-1,2,3-benzotriazol-5-ylmethanamine
    • 6-Aminomethyl-1H-benzotriazole
    • 5128AJ
    • TRA0044200
    • SY011665
    • AB0062612
    • (1H-benzo[d][1,2,3]triazol-5-yl)methanamine
    • (1H-1,2,3-benzotriazol-5-yl)methanamine
    • AS-32445
    • SCHEMBL12686295
    • AKOS022807455
    • SCHEMBL263592
    • DB-071033
    • 2H-Benzotriazole-5-methanamine
    • DB-377428
    • 1-(1h-1,2,3-benzotriazol-5-yl)methanamine
    • MFCD18071016
    • 496841-88-4
    • AKOS012626390
    • EN300-264777
    • CS-0030193
    • F1907-0754
    • 2770349-42-1
    • WUA84188
    • MDL: MFCD18071016
    • Inchi: 1S/C7H8N4/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H,4,8H2,(H,9,10,11)
    • InChI Key: HFJXZTKRHRFTPK-UHFFFAOYSA-N
    • SMILES: N1=C2C=C(C=CC2=NN1)CN

Computed Properties

  • Exact Mass: 236.08500
  • Monoisotopic Mass: 148.074896272g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.6
  • XLogP3: -0.1

Experimental Properties

  • PSA: 54.37000
  • LogP: 2.29120

1H-1,2,3-benzotriazol-5-ylmethanamine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1H-1,2,3-benzotriazol-5-ylmethanamine Production Method

1H-1,2,3-benzotriazol-5-ylmethanamine Suppliers

Amadis Chemical Company Limited
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(CAS:496841-88-4)1H-1,2,3-benzotriazol-5-ylmethanamine
Order Number:A871749
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:30
Price ($):1024.0
Email:sales@amadischem.com

Additional information on 1H-1,2,3-benzotriazol-5-ylmethanamine

Chemical Profile of 1H-1,2,3-benzotriazol-5-ylmethanamine (CAS No. 496841-88-4)

1H-1,2,3-benzotriazol-5-ylmethanamine, identified by the CAS number 496841-88-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This heterocyclic amine derivative belongs to the benzotriazole family, a class of molecules known for their diverse biological activities and utility in drug design. The structural framework of 1H-1,2,3-benzotriazol-5-ylmethanamine incorporates a benzotriazole core linked to an amine functional group via a methylene bridge. Such a configuration endows the compound with unique electronic and steric properties, making it a promising candidate for further exploration in synthetic chemistry and pharmacological applications.

The benzotriazole moiety is particularly noteworthy due to its presence in numerous bioactive molecules. Its aromatic system and nitrogen-rich structure contribute to favorable interactions with biological targets, including enzymes and receptors. In recent years, benzotriazole derivatives have been extensively studied for their potential as antimicrobial, antiviral, and anti-inflammatory agents. The amine group in 1H-1,2,3-benzotriazol-5-ylmethanamine further enhances its reactivity, allowing for facile modifications through various chemical transformations such as condensation reactions or coupling strategies. These attributes make the compound a versatile building block in medicinal chemistry.

Recent advancements in computational chemistry have enabled the rapid screening of novel heterocyclic compounds like 1H-1,2,3-benzotriazol-5-ylmethanamine for their binding affinity to specific biological targets. Molecular docking studies have suggested that this compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory pathways. For instance, preliminary virtual screening models indicate potential interactions with cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Such findings align with the growing interest in developing selective COX inhibitors as therapeutic agents for chronic inflammatory diseases.

The synthesis of 1H-1,2,3-benzotriazol-5-ylmethanamine involves multi-step organic reactions that highlight the compound's synthetic accessibility while maintaining high purity standards. Key synthetic routes typically begin with the formation of the benzotriazole core through condensation reactions between appropriately substituted aromatic precursors. Subsequent functionalization at the 5-position of the benzotriazole ring introduces the methanamine moiety through nucleophilic substitution or reductive amination techniques. These synthetic methodologies underscore the compound's feasibility for large-scale production under controlled laboratory conditions.

In the realm of drug discovery, 1H-1,2,3-benzotriazol-5-ylmethanamine represents an intriguing scaffold for structure-based drug design. Its ability to modulate biological pathways while maintaining structural diversity makes it a valuable candidate for hit identification and lead optimization campaigns. Researchers have explored its derivatives as potential candidates for treating neurological disorders by targeting neurotransmitter receptors or modulating ion channel activity. The benzotriazole ring's ability to engage with aromatic pockets in protein binding sites further enhances its suitability for such applications.

From a mechanistic standpoint, the amine group in 1H-1,2,3-benzotriazol-5-ylmethanamine plays a crucial role in determining its pharmacological profile. This functional group can participate in hydrogen bonding interactions with polar residues in biological targets, thereby enhancing binding affinity. Additionally, the methylene bridge provides steric bulk that can fine-tune receptor interactions without compromising overall solubility or metabolic stability. Such features are critical considerations when designing molecules intended for therapeutic use.

The growing body of literature on benzotriazole derivatives underscores their significance in modern medicinal chemistry. Studies have demonstrated that modifications to the benzotriazole core can significantly alter pharmacokinetic properties and target specificity. For example, halogenation at specific positions on the ring can enhance binding affinity or metabolic stability depending on the desired therapeutic outcome. These insights into structure-function relationships are invaluable for designing next-generation drugs based on 1H-1,2,3-benzotriazol-5-ylmethanamine as a lead compound.

Future research directions may focus on exploring novel derivatives of 1H-1,2,3-benzotriazol-5-ylmethanamine using combinatorial chemistry or high-throughput screening techniques. Such approaches could uncover new bioactive analogs with enhanced efficacy or reduced side effects compared to existing treatments. Furthermore, advancements in green chemistry principles may enable more sustainable synthetic routes for producing this compound and its derivatives on an industrial scale.

The versatility of 1H-1,2,3-benzotriazol-5-ylmethanamine extends beyond pharmaceutical applications; it also holds promise in materials science and agrochemical research. Its ability to form stable complexes with metal ions makes it a potential candidate for developing metal chelating agents used in diagnostic imaging or industrial catalysis. Additionally, its structural motifs could inspire new generations of crop protection agents designed to interact selectively with biological targets in pests while minimizing environmental impact.

In conclusion, 1H - 1 , 2 , 3 -benzot tri az ol - 5 - yl methane am ine ( CAS No . 496841 - 88 - 4 ) is a multifaceted organic compound with significant potential across multiple scientific disciplines . Its unique structural features , coupled with its synthetic accessibility , make it an attractive scaffold for drug discovery and material science applications . As research continues to uncover new biological activities and synthetic possibilities , this compound is poised to play an increasingly important role in advancing chemical biology and therapeutic innovation .

Recommended suppliers
Amadis Chemical Company Limited
(CAS:496841-88-4)1H-1,2,3-benzotriazol-5-ylmethanamine
A871749
Purity:99%
Quantity:5g
Price ($):1024.0
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